molecular formula C10H13ClFN B13253141 N-butyl-2-chloro-4-fluoroaniline

N-butyl-2-chloro-4-fluoroaniline

Cat. No.: B13253141
M. Wt: 201.67 g/mol
InChI Key: JOMAPPGSVWPIED-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butyl group, a chlorine atom, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-chloro-4-fluoroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-chloro-4-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: The primary amine can be regenerated from its oxidized forms.

Scientific Research Applications

N-butyl-2-chloro-4-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: N-butyl-2-chloro-4-fluoroaniline is unique due to the presence of both butyl and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these substituents play a crucial role.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

N-butyl-2-chloro-4-fluoroaniline

InChI

InChI=1S/C10H13ClFN/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6H2,1H3

InChI Key

JOMAPPGSVWPIED-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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